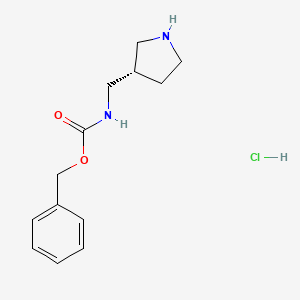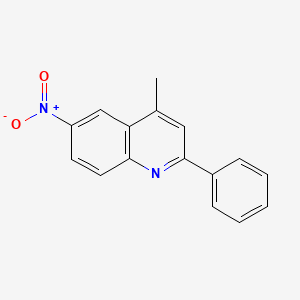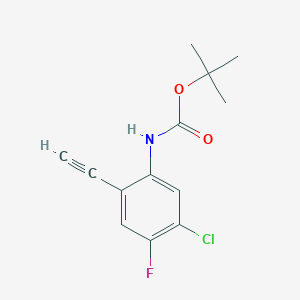![molecular formula C14H13ClN4 B11851151 3-(3-Chlorophenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine CAS No. 214284-98-7](/img/structure/B11851151.png)
3-(3-Chlorophenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 3-chlorophenyl group and two methyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and appropriate substituted anilines.
Condensation Reaction: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with 3-chloroaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-150°C).
Cyclization: The intermediate product undergoes cyclization to form the pyrrolo[2,3-d]pyrimidine core. This step may involve heating the reaction mixture under reflux conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions and the use of cost-effective starting materials are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chloro group on the phenyl ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may modify the functional groups attached to the pyrrolo[2,3-d]pyrimidine core.
Cyclization Reactions: The compound can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
3-(3-Chlorophenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials and catalysts.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins. It is used in biochemical assays to study enzyme kinetics and protein interactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. It is used in drug discovery and development programs.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various cellular processes. For example, it may inhibit protein kinases involved in cell signaling pathways, leading to the modulation of cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features but lacking the 3-chlorophenyl and dimethyl substitutions.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Pyrido[2,3-d]pyrimidine: A compound with a similar fused ring system but different nitrogen positioning.
Uniqueness
3-(3-Chlorophenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group and dimethyl substitutions enhances its reactivity and potential as a therapeutic agent.
Properties
CAS No. |
214284-98-7 |
|---|---|
Molecular Formula |
C14H13ClN4 |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C14H13ClN4/c1-8-9(2)18-14-12(8)13(16)19(7-17-14)11-5-3-4-10(15)6-11/h3-7,16,18H,1-2H3 |
InChI Key |
UDJVGZFHVBIDJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=N)N(C=N2)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-9-(2-methylphenyl)-9H-indeno[2,1-C]pyridine](/img/structure/B11851070.png)
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B11851074.png)



![1-(5-Methyl-3,4-dihydrobenzo[b][1,7]naphthyridin-2(1H)-yl)butan-1-one](/img/structure/B11851104.png)
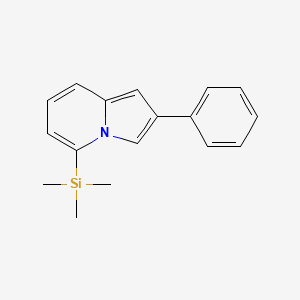

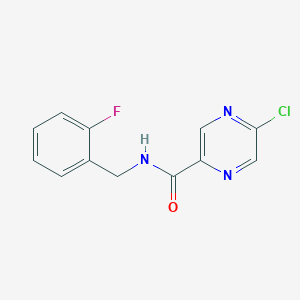
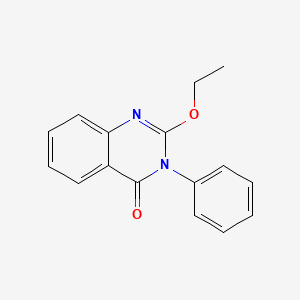
![4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11851123.png)
